molecular formula C8H23NOSi2 B6329778 N-trimethylsilyl-2-trimethylsilyloxy-ethanamine;2-(Diphenylphosphino)benzoic acid CAS No. 17165-52-5

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine;2-(Diphenylphosphino)benzoic acid

Cat. No.: B6329778
CAS No.: 17165-52-5
M. Wt: 205.44 g/mol
InChI Key: LKZIRXCTUKDWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine and 2-(Diphenylphosphino)benzoic acid are two distinct compounds with unique properties and applications. N-trimethylsilyl-2-trimethylsilyloxy-ethanamine is a silylating agent used in organic synthesis, while 2-(Diphenylphosphino)benzoic acid is a phosphine ligand used in catalysis.

Preparation Methods

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine

This compound can be synthesized through the silylation of ethanamine using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent.

2-(Diphenylphosphino)benzoic acid

2-(Diphenylphosphino)benzoic acid is prepared by reacting diphenylphosphine with 2-bromobenzoic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .

Chemical Reactions Analysis

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine

    Oxidation: This compound can undergo oxidation to form silanols.

    Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Common Reagents: Trimethylsilyl chloride, triflic acid, and various bases.

    Major Products: Silanols, substituted ethanamines.

2-(Diphenylphosphino)benzoic acid

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Coordination: It can coordinate with transition metals to form complexes.

    Common Reagents: Palladium catalysts, oxidizing agents.

    Major Products: Phosphine oxides, metal-phosphine complexes.

Scientific Research Applications

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine

2-(Diphenylphosphino)benzoic acid

Mechanism of Action

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine

The compound exerts its effects through the formation of stable silyl ethers, which protect functional groups during chemical reactions. The trimethylsilyl group enhances the volatility and stability of the molecule, making it suitable for various synthetic applications .

2-(Diphenylphosphino)benzoic acid

This compound acts as a ligand, coordinating with metal centers to form complexes that catalyze organic reactions. The phosphine group donates electron density to the metal, stabilizing the complex and facilitating catalytic activity .

Comparison with Similar Compounds

N-trimethylsilyl-2-trimethylsilyloxy-ethanamine

2-(Diphenylphosphino)benzoic acid

Properties

IUPAC Name

N-trimethylsilyl-2-trimethylsilyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23NOSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZIRXCTUKDWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCCO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23NOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.